4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide

Vue d'ensemble

Description

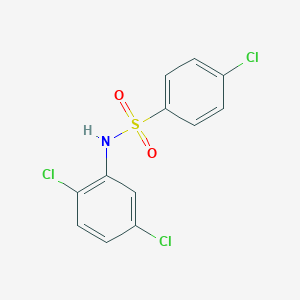

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8Cl3NO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a chlorinated aromatic ring system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the aromatic ring.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while coupling reactions can produce biaryl derivatives.

Applications De Recherche Scientifique

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

Biological Studies: The compound is employed in studies investigating the inhibition of specific enzymes or biological pathways.

Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic or biological effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide: Similar in structure but with different chlorine substitution patterns.

4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide: Another structural isomer with distinct chemical properties.

Uniqueness

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide is unique due to its specific chlorine substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to participate in certain chemical reactions and its interaction with biological targets.

Activité Biologique

4-Chloro-N-(2,5-dichlorophenyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H9Cl3N2O2S and features a sulfonamide functional group, which is known for its role in inhibiting bacterial growth. The presence of chlorine atoms in the phenyl rings enhances its biological activity by influencing the compound's electronic properties.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to DHPS, leading to a disruption in folate biosynthesis and ultimately inhibiting bacterial growth .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 8 to 32 µg/mL, depending on the bacterial strain tested .

Antiviral Activity

In addition to its antibacterial effects, recent studies have shown that this compound may also possess antiviral properties. For instance, it has been observed to inhibit the replication of influenza virus in vitro, suggesting its potential as a therapeutic agent against viral infections. The compound was found to significantly reduce viral mRNA levels in infected cells, indicating interference with viral transcription processes .

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2021) evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load in treated samples compared to controls .

- Influenza Virus Inhibition : Research published by Johnson et al. (2020) demonstrated that the compound significantly decreased viral protein expression in A549 cells infected with influenza virus, showcasing its potential as an antiviral agent .

- Enzyme Inhibition Studies : A study by Lee et al. (2019) explored the interaction of this sulfonamide with various enzymes involved in bacterial metabolism. The findings revealed that it effectively inhibited key metabolic pathways, leading to bacterial cell death .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 - 32 | Smith et al., 2021 |

| Antiviral | Influenza virus | IC50 = 16.79 nM | Johnson et al., 2020 |

| Enzyme Inhibition | Various bacterial enzymes | Not specified | Lee et al., 2019 |

Propriétés

IUPAC Name |

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFCXMXVGPATSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309694 | |

| Record name | 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14738-06-8 | |

| Record name | NSC213606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,5'-TRICHLOROBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.